

Physicochemical Properties of 2-Octyl Cyanoacrylate Monomer

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Octyl Cyanoacrylate

Cat. No.: B1670273

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2-Octyl cyanoacrylate is an ester of cyanoacrylic acid, distinguished by its eight-carbon alkyl chain.^{[1][2]} This long alkyl group is central to its desirable medical properties, conferring greater flexibility and a slower degradation rate compared to shorter-chain cyanoacrylates, which enhances its biocompatibility.^{[3][4][5]} The monomer is a clear, colorless liquid with a low odor.^{[4][6]}

Quantitative physicochemical data for the 2-OCA monomer are summarized in Table 1.

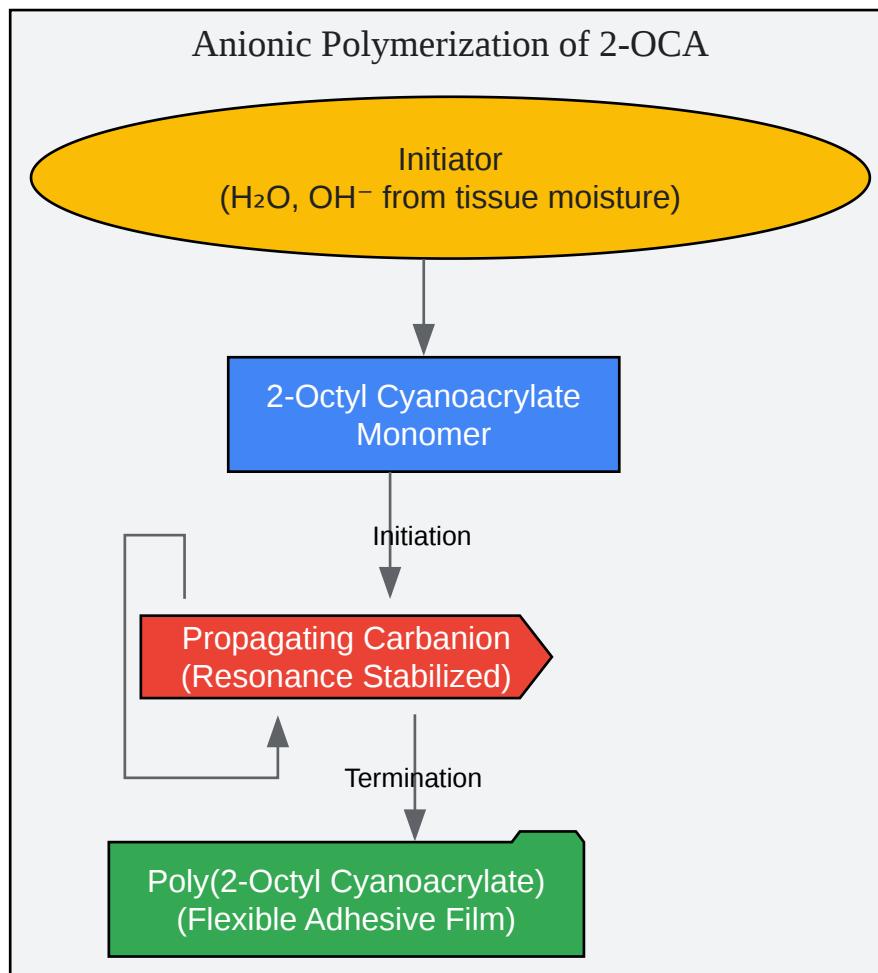
Table 1: Physicochemical Properties of **2-Octyl Cyanoacrylate** Monomer

Property	Value	Reference(s)
IUPAC Name	octan-2-yl 2-cyanoprop-2-enoate	[2][7]
Synonyms	2-Octyl 2-cyanoacrylate, Dermabond	[7][8]
CAS Number	133978-15-1	[4][7]
Molecular Formula	C ₁₂ H ₁₉ NO ₂	[7][8]
Molecular Weight	209.28 g/mol	[7][8]
Physical State	Liquid	[6]
Appearance	Clear, colorless liquid	[4][6]
Density	0.938 g/cm ³ at 20°C	[6]
Boiling Point	257°C at 1013 mBar	[6]
Flash Point	127°C - 137.2°C	[3]
Auto-ignition Temp.	415°C	[3]
Vapor Pressure	0.037 mBar at 20°C	[6]
Water Solubility	< 0.1 mg/L at 30°C	[6]
log Pow (Octanol/Water)	3.42 at 25°C	[6]
Glass Transition Temp.	-96°C	[6]
Viscosity (Monomer)	2.5 to 70 cP (typical range for formulations)	[9][10]

Mechanism of Action: Anionic Polymerization

The adhesive properties of 2-OCA are a result of its rapid anionic polymerization upon application.[11][12] The monomer's double bond is highly susceptible to nucleophilic attack due to the strong electron-withdrawing effects of the adjacent nitrile (-C≡N) and ester (-COOR) groups.[5][12] The polymerization is typically initiated by weak bases, such as water or amines present in tissue moisture and wound exudate.[7][13][14] This reaction is exothermic, which

can sometimes be perceived as a warming sensation at the application site if large droplets are used.[8][13] The process results in the formation of long, strong polymer chains that bond to the superficial layer of the epithelium, creating a flexible, waterproof barrier over the wound.[7][13]



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Figure 1: Anionic polymerization workflow of 2-OCA initiated by moisture.

Monomer Stability and Storage

The high reactivity of the 2-OCA monomer necessitates careful control of its storage environment to prevent premature polymerization. Stability is influenced by temperature, humidity, and light.

Table 2: Stability Factors and Storage Recommendations for 2-OCA Monomer

Factor	Condition/Recommendation	Effect on Monomer	Reference(s)
Temperature	Store refrigerated (e.g., 5°C) or frozen (-20°C for long-term). Avoid prolonged storage above 25°C.	Higher temperatures accelerate polymerization. Optimal application temperature is 18-25°C.	[3][4][15]
Humidity/Moisture	Store in a dry, tightly closed container. Avoid all contact with moisture.	Moisture is a primary initiator of anionic polymerization. Optimal polymerization occurs at 30-50% relative humidity.	[3][6][15]
Light (UV)	Store in dark or opaque containers. Avoid direct UV sunlight.	UV light can potentially initiate radical polymerization or degradation.	[15][16]
Stabilizers	Formulated with trace amounts of acidic stabilizers (e.g., SO ₂) and free-radical inhibitors (e.g., hydroquinone).	Stabilizers inhibit premature anionic and radical polymerization, respectively, ensuring shelf-life.	[12][17]
Shelf Life	Typically 12 months at room temperature, longer when refrigerated.	Monomer will slowly polymerize over time, increasing in viscosity and losing efficacy.	[4]

Degradation Pathway

Cyanoacrylate polymers degrade via hydrolysis.[\[11\]](#) For 2-OCA, this process is significantly slower than for shorter-chain variants like ethyl-2-cyanoacrylate.[\[4\]](#)[\[13\]](#) The degradation products are primarily formaldehyde and 2-octyl cyanoacetate.[\[5\]](#)[\[11\]](#) The slow degradation of poly(**2-octyl cyanoacrylate**) results in a lower concentration of these by-products in the surrounding tissue, which is a key factor in its reduced histotoxicity and improved biocompatibility.[\[1\]](#)[\[4\]](#)[\[5\]](#)

Experimental Protocols

Characterization and quality control of 2-OCA monomer and its formulations involve several key analytical and performance tests.

Synthesis Workflow

The industrial synthesis of cyanoacrylate monomers typically follows a Knoevenagel condensation pathway, followed by depolymerization.[\[18\]](#)[\[19\]](#) This multi-step process requires careful control to achieve a high-purity final product.

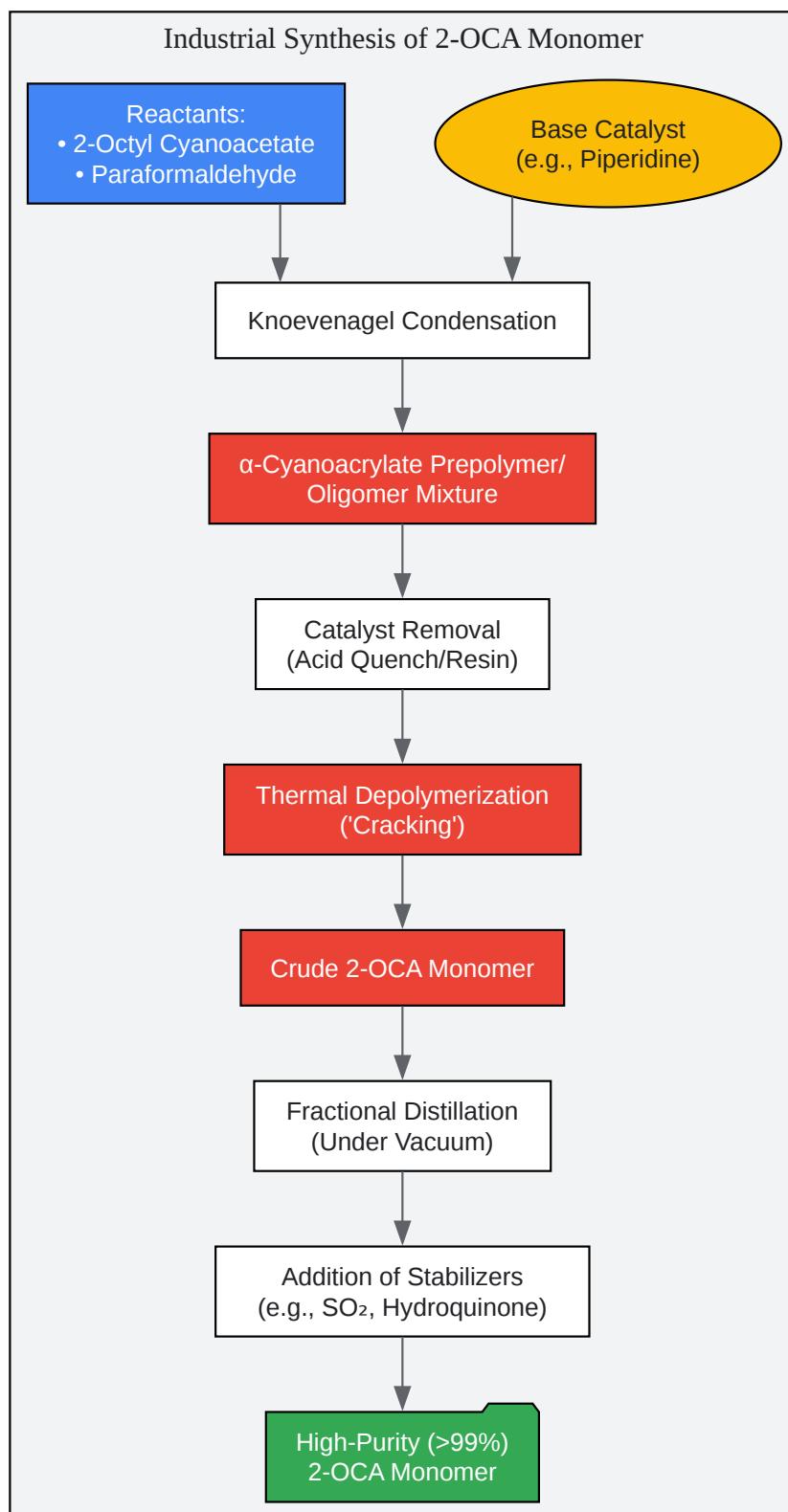
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Figure 2: General workflow for the industrial synthesis of 2-OCA monomer.

Purity and Identity Analysis

Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

- Objective: To determine the purity of the 2-OCA monomer and identify any volatile impurities or degradation products. Medical-grade 2-OCA typically exceeds 99% purity.[10]
- Methodology:
 - Sample Preparation: A dilute solution of the 2-OCA monomer is prepared in a suitable volatile solvent (e.g., chloroform or dichloromethane).
 - Injection: A small volume (e.g., 1 μ L) of the prepared sample is injected into the GC inlet.
 - Separation: The components are separated on a capillary column (e.g., a non-polar or medium-polarity column) using a temperature gradient program that allows for the elution of the monomer and potential impurities.
 - Detection: The eluted components are detected by a mass spectrometer, which provides mass spectra for identification.
 - Quantification: The purity is calculated based on the relative peak area of the 2-OCA monomer compared to the total area of all detected peaks.

Protocol: Fourier-Transform Infrared Spectroscopy (FTIR)

- Objective: To confirm the chemical structure of the 2-OCA monomer by identifying its characteristic functional groups.[19][20]
- Methodology:
 - Sample Preparation: A thin film of the liquid monomer is placed between two KBr (potassium bromide) discs or analyzed using an Attenuated Total Reflectance (ATR) accessory.[21]
 - Analysis: The sample is scanned with infrared radiation.

- Interpretation: The resulting spectrum is analyzed for characteristic absorption bands, including:
 - -C≡N (Nitrile): Strong peak around 2230 cm^{-1}
 - C=O (Ester Carbonyl): Strong peak around $1730\text{-}1750\text{ cm}^{-1}$
 - C=C (Alkene): Peak around 1620 cm^{-1} ^[19]
 - C-H (Alkyl): Peaks around $2800\text{-}3000\text{ cm}^{-1}$

Stability and Performance Testing

Protocol: Accelerated Stability Study

- Objective: To evaluate the long-term stability of the monomer under controlled, elevated temperature and humidity conditions to predict shelf-life.
- Methodology:
 - Sample Storage: Multiple sealed samples of the 2-OCA formulation are stored in environmental chambers at specified conditions (e.g., 40°C / 75% RH).
 - Time Points: Samples are removed at predetermined intervals (e.g., 1, 3, 6 months).
 - Analysis: At each time point, samples are tested for key parameters:
 - Viscosity: Measured using a viscometer to detect premature polymerization.^[10]
 - Purity: Assessed via GC-MS to quantify monomer degradation.
 - Setting Time: Time taken to form a tack-free film on a substrate.
 - Bond Strength: Evaluated using methods like tensile shear strength testing.

Protocol: Tensile Shear Strength Testing

- Objective: To measure the adhesive strength of the polymerized 2-OCA.^[22]

- Methodology:
 - Substrate Preparation: Two standardized substrates (e.g., plastic or metal plates) are cleaned and prepared.[22]
 - Adhesive Application: A specified amount of 2-OCA is applied to a defined overlapping area of the two substrates.[22]
 - Curing: The assembly is held together under controlled pressure and environmental conditions for a specified cure time (e.g., 24 hours).
 - Testing: The bonded assembly is mounted in a tensiometer, and a pulling force is applied until the bond fails.
 - Calculation: The tensile shear strength is calculated by dividing the maximum force required for failure by the bonded overlap area (reported in MPa or psi).

Biological Properties

Biocompatibility and Cytotoxicity

The slower degradation of 2-OCA is a primary contributor to its excellent biocompatibility.[1][4] By minimizing the rate of formaldehyde release, it causes less local inflammation and tissue toxicity compared to short-chain cyanoacrylates like methyl or ethyl esters.[5][8] However, individuals with a known hypersensitivity to cyanoacrylate or formaldehyde may still experience contact dermatitis.[8][13]

Antimicrobial Activity

2-OCA has been shown to possess intrinsic antimicrobial activity, forming a barrier that is effective against many gram-positive bacteria, including MRSA.[13] While the exact mechanism is not fully understood, one hypothesis suggests that an electromagnetic interaction occurs between the negatively charged cyanoacrylate polymer and the positively charged bacterial cell capsule, leading to destabilization and cell death.[7][13]

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- To cite this document: BenchChem. [Physicochemical Properties of 2-Octyl Cyanoacrylate Monomer]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1670273#2-octyl-cyanoacrylate-monomer-properties-and-stability\]](https://www.benchchem.com/product/b1670273#2-octyl-cyanoacrylate-monomer-properties-and-stability)

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